molecular formula C23H23N3O3 B2585658 N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-05-3

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2585658
CAS No.: 872849-05-3
M. Wt: 389.455
InChI Key: GVOCONLBVVAKRB-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound with a unique structure that includes an indole ring, a pyrrolidine ring, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a pyrrolidine derivative, followed by benzylation and subsequent acylation to introduce the oxoacetamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both an indole ring and a pyrrolidine ring, along with the benzyl and oxoacetamide groups, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-benzyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 878057-22-8
Molecular Formula C23H25N3O4S
Molecular Weight 439.5 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Research indicates that this compound exhibits multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses.

  • Neuroprotective Effects : The compound has shown promising results in protecting neuronal cells from oxidative stress. It appears to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition is associated with reduced reactive oxygen species (ROS) production and improved cognitive function in animal models .
  • Anti-inflammatory Activity : The compound also demonstrates anti-inflammatory properties by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. Inhibition of this pathway is linked to decreased production of pro-inflammatory cytokines .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The IC50 values for these inhibitory activities were found to be lower than those of standard drugs used in Alzheimer's treatment, indicating a potential for therapeutic use .

In Vivo Studies

In vivo studies on scopolamine-induced cognitive impairment models showed that administration of the compound significantly improved learning and memory functions. Behavioral assessments indicated enhanced performance in maze tests, suggesting cognitive enhancement properties .

Case Studies

  • Neuroprotection in Alzheimer's Models : A study involving transgenic mice models for Alzheimer's disease reported that treatment with this compound led to a marked decrease in Aβ plaque deposition and improved synaptic integrity compared to untreated controls .
  • Anti-inflammatory Effects : Another case study highlighted the compound's ability to reduce neuroinflammation markers in the brains of mice subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment group exhibited lower levels of TNF-alpha and IL-6 compared to the control group, supporting its anti-inflammatory profile .

Properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21(25-12-6-7-13-25)16-26-15-19(18-10-4-5-11-20(18)26)22(28)23(29)24-14-17-8-2-1-3-9-17/h1-5,8-11,15H,6-7,12-14,16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOCONLBVVAKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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